OF-1 is a highly validated, cell-permeable chemical probe specifically designed for the pan-inhibition of the Bromodomain and PHD Finger-containing (BRPF) family of scaffolding proteins (BRPF1, BRPF2, and BRPF3). Developed in partnership with the Structural Genomics Consortium (SGC), OF-1 features a benzenesulfonamide-benzimidazolone scaffold that binds BRPF1B, BRPF2, and BRPF3 with dissociation constants (Kd) of 100 nM, 500 nM, and 2.4 µM, respectively . Unlike broad-spectrum epigenetic inhibitors, OF-1 maintains a >100-fold selectivity margin against most non-class IV bromodomains and shows no significant kinase cross-reactivity (<20% inhibition across 40 kinases at 10 µM) [1]. For procurement professionals and assay developers, OF-1 represents a standardized, high-purity (≥98% HPLC) baseline reagent for isolating MYST histone acetyltransferase (HAT) complex functions in cellular assays, offering reliable thermal stability and established pharmacodynamics in cellular thermal shift assays (CETSA).
Substituting OF-1 with isoform-selective BRPF inhibitors (such as PFI-4 or GSK5959) or broad-spectrum BET inhibitors (like JQ1) fundamentally compromises assay integrity when studying redundant epigenetic pathways. While PFI-4 offers extreme selectivity for BRPF1B, it fails to inhibit BRPF2 and BRPF3, resulting in false-negative phenotypic outcomes in processes where BRPF family members compensate for one another—such as in RANKL-induced osteoclastogenesis [1]. Conversely, utilizing non-selective bromodomain inhibitors introduces massive transcriptional confounding via off-target BRD4 inhibition. OF-1 specifically avoids this by maintaining a 39-fold selectivity window over BRD4, ensuring that observed phenotypic changes are driven by MYST complex modulation rather than BET pathway interference [2]. Furthermore, attempting to replace OF-1 with the alternative pan-BRPF probe NI-57 removes the ability to perform orthogonal scaffold validation; best practices in chemical biology dictate procuring both OF-1 and NI-57 to run in parallel, thereby ruling out scaffold-specific chemotoxicity [3].
For applications requiring the suppression of the entire BRPF scaffolding family, OF-1 provides essential pan-inhibition that selective probes cannot match. Isothermal titration calorimetry (ITC) confirms OF-1 binds BRPF1B, BRPF2, and BRPF3 with Kd values of 100 nM, 500 nM, and 2.4 µM, respectively [1]. In contrast, BRPF1B-selective comparators like PFI-4 and GSK5959 exhibit high affinity for BRPF1B but fail to achieve meaningful engagement with BRPF2 or BRPF3 at standard assay concentrations [2].
| Evidence Dimension | Target Binding Affinity (Kd) |
| Target Compound Data | OF-1 (BRPF1B: 100 nM; BRPF2: 500 nM; BRPF3: 2.4 µM) |
| Comparator Or Baseline | PFI-4 / GSK5959 (BRPF1B selective; negligible BRPF2/3 binding) |
| Quantified Difference | OF-1 provides sub-micromolar to low-micromolar engagement across all three isoforms, whereas selective probes isolate only one. |
| Conditions | Isothermal titration calorimetry (ITC) in vitro binding assays. |
Procuring OF-1 is mandatory for assays where BRPF2 and BRPF3 can functionally compensate for BRPF1B, ensuring complete pathway blockade.
The biochemical pan-BRPF profile of OF-1 translates directly into superior phenotypic efficacy in complex cellular models. In RANKL-induced differentiation of primary murine bone marrow cells, treatment with 1-2 µM OF-1 completely suppresses the fusion of monocytes into multinucleated osteoclast-like cells [1]. When the BRPF1B-selective comparator PFI-4 is used in the same model, it fails to strongly impair differentiation, proving that pan-family inhibition is required to disrupt the underlying transcriptional programs .
| Evidence Dimension | Osteoclast differentiation suppression |
| Target Compound Data | OF-1 (Complete suppression at 1-2 µM) |
| Comparator Or Baseline | PFI-4 (Fails to strongly impair differentiation) |
| Quantified Difference | OF-1 achieves full phenotypic blockade, whereas BRPF1B-selective inhibition yields a false-negative functional response. |
| Conditions | Murine bone marrow cells treated with 10 ng/mL RANKL over 3 days. |
Buyers developing therapeutic models for bone loss or osteolytic lesions must select OF-1 over single-isoform probes to achieve the desired biological response.
A critical procurement metric for epigenetic probes is the avoidance of BET family bromodomains, which drive broad, confounding transcriptional changes. OF-1 demonstrates a Kd of 4,000 nM for the first bromodomain of BRD4, establishing a 39-fold selectivity window relative to its primary target, BRPF1B (Kd = 100 nM)[1]. This quantitative margin allows researchers to dose OF-1 at concentrations (e.g., 1 µM) that fully saturate BRPF targets without triggering the off-target BRD4 inhibition common to earlier-generation or poorly optimized bromodomain inhibitors .
| Evidence Dimension | BRD4(1) Binding Affinity (Kd) |
| Target Compound Data | OF-1 (Kd = 4,000 nM; 39-fold selectivity vs BRPF1B) |
| Comparator Or Baseline | Non-selective BRD inhibitors (Kd < 500 nM for BRD4) |
| Quantified Difference | OF-1 provides a >30-fold safety margin against BRD4, preventing BET-driven assay interference. |
| Conditions | Isothermal titration calorimetry (ITC) and AlphaScreen biochemical assays. |
Selecting OF-1 ensures that downstream RNA-seq or phenotypic data is exclusively driven by MYST complex inhibition, saving costly downstream deconvolution.
In rigorous chemical biology workflows, a single probe is insufficient to validate a target due to potential scaffold-specific off-target effects. OF-1 is built on a benzenesulfonamide-benzimidazolone scaffold, which is structurally distinct from the N-methylquinolin-2-one scaffold of the alternative pan-BRPF probe, NI-57 [1]. By procuring and utilizing both OF-1 and NI-57 in parallel, researchers can orthogonally confirm that observed phenotypes are genuinely BRPF-dependent and not artifacts of a specific chemical backbone [2].
| Evidence Dimension | Chemical Scaffold Architecture |
| Target Compound Data | OF-1 (Benzenesulfonamide-benzimidazolone) |
| Comparator Or Baseline | NI-57 (N-methylquinolin-2-one) |
| Quantified Difference | 100% structural divergence in the core scaffold while maintaining identical pan-BRPF target engagement. |
| Conditions | Parallel deployment in cellular target engagement assays (e.g., CETSA). |
Purchasing OF-1 alongside NI-57 fulfills the SGC's strict guidelines for orthogonal target validation, ensuring reproducible, publication-quality data.
Deploying OF-1 alongside NI-57 in parallel screening workflows to confirm that pan-BRPF inhibition phenotypes are target-driven rather than scaffold-biased[1].
Using OF-1 at 1-2 µM to completely block RANKL-induced monocyte fusion in in vitro models of osteoporosis and osteolytic malignant bone lesions, where BRPF1B-selective probes fail [2].
Utilizing OF-1 to isolate the scaffolding role of BRPF proteins in MOZ/MORF histone acetyltransferase complexes without triggering the massive transcriptional interference associated with BET (BRD4) inhibitors [1].
Employing OF-1 as a standardized positive control to induce measurable thermal stability shifts (at 1 µM) or accelerated fluorescence recovery after photobleaching (at 5 µM) in BRPF-expressing cell lines [1].